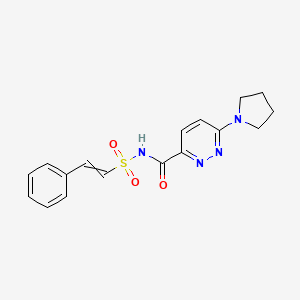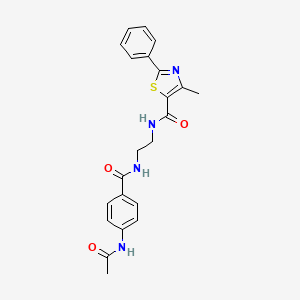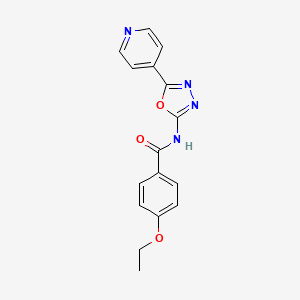
4,6-二碘-2-甲基嘧啶-5-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Diiodo-2-methylpyrimidin-5-amine is a chemical compound with the molecular weight of 360.92 . It is a powder in physical form and holds immense potential in scientific research. Its diverse applications range from drug synthesis to material science.
Molecular Structure Analysis
The IUPAC name of this compound is 4,6-diiodo-2-methylpyrimidin-5-amine . The InChI code is 1S/C5H5I2N3/c1-2-9-4(6)3(8)5(7)10-2/h8H2,1H3 .科学研究应用
相关领域的研究所包括对食品中的生物胺的分析,生物胺是天然的抗营养因子,并且从卫生角度来看很重要。它们在食品中的定量测定对于评估食品安全和质量至关重要 (A. Önal, 2007)。另一项研究重点关注鱼类中的生物胺,讨论了它们在中毒、腐败和亚硝胺形成中的作用,这对于确保鱼类产品的安全至关重要 (I. A. Bulushi 等,2009)。
在药物遗传学中,对诸如 MTHFR 等酶的多态性进行了研究,以了解它们在抗叶酸剂和氟嘧啶类药物的毒性和功效中的潜在预测作用 (E. De Mattia & G. Toffoli,2009)。这项研究表明了了解药物代谢和功效中的遗传因素的重要性,这可能与药理学背景下 4,6-二碘-2-甲基嘧啶-5-胺等化合物相关。
对于涉及嘧啶结构的化合物,对杂化催化剂的研究突出了它们在医药和制药工业中的合成和应用 (Mehul P. Parmar 等,2023)。对嘧啶衍生物的合成和应用的这些见解可能暗示了 4,6-二碘-2-甲基嘧啶-5-胺的潜在研究方向。
安全和危害
作用机制
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,6-Diiodo-2-methylpyrimidin-5-amine . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. The compound’s storage temperature is recommended to be around 4 degrees Celsius .
生化分析
Biochemical Properties
4,6-Diiodo-2-methylpyrimidin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain nucleophilic enzymes, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of 4,6-Diiodo-2-methylpyrimidin-5-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular metabolism . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 4,6-Diiodo-2-methylpyrimidin-5-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions are often mediated by the compound’s ability to form stable complexes with its target molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Diiodo-2-methylpyrimidin-5-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4,6-Diiodo-2-methylpyrimidin-5-amine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration is required to elicit a measurable response . At high doses, toxic or adverse effects may occur, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
4,6-Diiodo-2-methylpyrimidin-5-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter the levels of various metabolites . The compound’s metabolism may involve phase I and phase II reactions, including oxidation, reduction, and conjugation processes.
Transport and Distribution
Within cells and tissues, 4,6-Diiodo-2-methylpyrimidin-5-amine is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence the compound’s bioavailability and its accumulation in target tissues.
Subcellular Localization
The subcellular localization of 4,6-Diiodo-2-methylpyrimidin-5-amine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can affect its interactions with other biomolecules and its overall biochemical activity.
属性
IUPAC Name |
4,6-diiodo-2-methylpyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5I2N3/c1-2-9-4(6)3(8)5(7)10-2/h8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBWPBVWDZISGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)I)N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5I2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(methylsulfanyl)-N-[2-(pyridin-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2533483.png)

![2-[3-(2-Oxo-2-pyrrolidin-1-ylethyl)sulfanylquinoxalin-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2533486.png)
![2-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2533488.png)



![2-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2533495.png)
![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2533497.png)

![2-(2-Bromophenyl)oxazolo[4,5-b]pyridine](/img/structure/B2533500.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2533502.png)
